1-[(4-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
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Overview
Description
1-(4-fluorobenzyl)-4-(4-pyridylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-4-(4-pyridylmethyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 4-(pyridylmethyl)piperazine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for conditions like anxiety or depression, given the activity of piperazine derivatives.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for 1-(4-fluorobenzyl)-4-(4-pyridylmethyl)piperazine would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound might modulate the activity of these targets, leading to its observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-4-(4-pyridylmethyl)piperazine
- 1-(4-methylbenzyl)-4-(4-pyridylmethyl)piperazine
- 1-(4-bromobenzyl)-4-(4-pyridylmethyl)piperazine
Uniqueness
1-(4-fluorobenzyl)-4-(4-pyridylmethyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this derivative potentially more effective in its applications compared to its analogs.
Properties
Molecular Formula |
C17H20FN3 |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20FN3/c18-17-3-1-15(2-4-17)13-20-9-11-21(12-10-20)14-16-5-7-19-8-6-16/h1-8H,9-14H2 |
InChI Key |
IEGCKXXRQJTKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=NC=C3 |
Origin of Product |
United States |
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